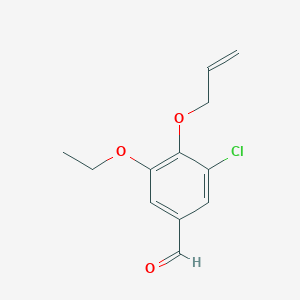

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

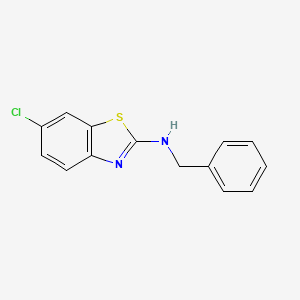

The compound 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is a chemically modified benzaldehyde derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior and characteristics of structurally related compounds. For instance, chlorinated benzaldehydes have been analyzed using gas-liquid chromatography, revealing how the position and number of chlorine atoms can affect retention behavior during separation processes . Additionally, studies on similar compounds, such as 4-hexyloxy-3-methoxybenzaldehyde, have utilized spectroscopic and quantum chemical methods to investigate their properties, including vibrational frequencies, NMR chemical shifts, and UV-vis spectra .

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various chemical reactions, including reductive alkylation, as demonstrated in the synthesis of 4-alkyl-3,5-dimethoxybenzaldehydes . Although the exact synthesis route for 4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be elucidated using techniques such as X-ray diffraction (XRD), as seen in the study of a novel binary organic complex involving a chloroaniline and a methoxybenzaldehyde derivative . These techniques can determine the crystal structure and atomic packing, which are crucial for understanding the molecular geometry and intermolecular interactions of the compound .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of such compounds can be influenced by the substituents present on the benzene ring, as seen in the regioselective reductive alkylation of trimethoxybenzaldehyde dimethylacetal . The presence of electron-donating or electron-withdrawing groups can significantly alter the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be quite diverse. For example, the spectroscopic analysis of chlorinated benzaldehydes provides insights into their NMR spectral characteristics, which are influenced by the electronic environment around the formyl and hydroxyl groups . The thermodynamic properties, such as heat of fusion and entropy of fusion, can also be determined through thermochemical studies, as demonstrated in the analysis of a molecular complex involving a methoxybenzaldehyde derivative .

Wissenschaftliche Forschungsanwendungen

-

Application in High-Voltage Direct Current (HVDC) Cable Insulation

- Summary : A compound similar to “4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde”, known as 4-allyloxy-2-hydroxybenzophenone (AHB), was grafted onto polypropylene (PP) to improve its electrical properties . This is particularly relevant for the development of eco-friendly HVDC cable insulation.

- Methods : The AHB was grafted onto PP via melt grafting. The effects of several reaction variables, including initiator and monomer content, reaction temperature, rotor speed, and grafting yield time, were studied .

- Results : The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .

-

Application in the Fabrication of Functionalized Silica Nanoparticles

- Summary : While not directly mentioned, compounds like “4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde” could potentially be used in the fabrication of functionalized silica nanoparticles . These nanoparticles have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not specified in the source .

-

Application in Enhancing the Electrochemical Property of SiG-C/LiNi x Co y Mn 1−x−y O 2 (NCM811) Full Cells

- Summary : A functional fluorosulfate-based additive, 4-(allyloxy)phenyl fluorosulfate (APFS), was incorporated to create elastic and thermally stable interfacial layers on electrodes .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not specified in the source .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-chloro-5-ethoxy-4-prop-2-enoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZAWABXOVNIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404148 |

Source

|

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Allyloxy)-3-chloro-5-ethoxybenzaldehyde | |

CAS RN |

443291-94-9 |

Source

|

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-ETHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)